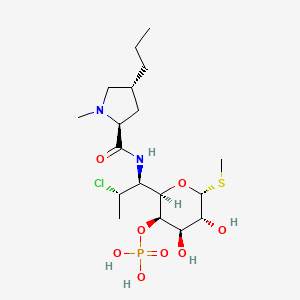

Clindamycin 4-Phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54887-30-8 |

|---|---|

Molecular Formula |

C18H34ClN2O8PS |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1 |

InChI Key |

OZDNESASKLVYBG-VUABIXNASA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Clindamycin 4 Phosphate

Synthesis Pathways for Clindamycin (B1669177) 4-Phosphate

The synthesis of clindamycin 4-phosphate from its parent compound, clindamycin, requires a strategic approach to selectively phosphorylate the hydroxyl group at the C-4 position of the sugar moiety. This necessitates the use of protecting groups and careful optimization of reaction conditions to achieve high yields and purity.

Regioselective Phosphorylation Strategies

The primary challenge in the synthesis of this compound lies in the regioselective phosphorylation of the desired hydroxyl group, as clindamycin possesses multiple hydroxyl groups at the C-2, C-3, and C-4 positions. Early methods often resulted in a mixture of products and low yields, necessitating cumbersome purification processes.

A significant advancement in this area involves a multi-step process that begins with the protection of the C-3 and C-4 hydroxyl groups. One common strategy employs the formation of a 3,4-arylidene derivative through condensation with an aromatic aldehyde, such as cinnamaldehyde. This protected intermediate then allows for the selective phosphorylation of the C-2 hydroxyl group. However, this approach is not ideal for the synthesis of the 4-phosphate isomer.

More refined methods have been developed to achieve regioselectivity at the C-4 position. These often involve the use of specific phosphorylating agents and carefully controlled reaction conditions. While the direct selective phosphorylation of the C-4 hydroxyl group in the presence of the C-2 and C-3 hydroxyls remains a complex challenge, indirect methods involving protection and deprotection steps are more commonly employed.

Protection-Deprotection Group Chemistry in Clindamycin Derivatization

To achieve regioselective phosphorylation, the strategic use of protecting groups is paramount. The hydroxyl groups at positions C-2 and C-3 are typically protected to prevent their reaction with the phosphorylating agent, thereby directing the phosphorylation to the C-4 position.

A widely used method involves the protection of the 3- and 4-hydroxyl groups by forming an isopropylidene acetal. This is achieved by reacting clindamycin with 2,2-dimethoxypropane. With the C-3 and C-4 positions blocked, the C-2 hydroxyl group can be selectively phosphorylated. Subsequent removal of the isopropylidene protecting group under acidic conditions yields the desired clindamycin phosphate (B84403). However, to obtain the 4-phosphate, a different strategy is required.

For the synthesis of this compound, a common approach involves the protection of the C-2 and C-3 hydroxyls, leaving the C-4 hydroxyl available for phosphorylation. The choice of protecting groups is critical and they must be stable under the phosphorylation conditions and easily removable without affecting the rest of the molecule.

Yield Optimization and Process Chemistry Research

One improved method involves the use of a phosphochloridate compound to form a triester phosphate intermediate, which can be isolated and purified before the final deprotection steps. This approach has been shown to significantly increase the yield to approximately 90% without extensive optimization google.com.

Further process optimization has explored different phosphorylating agents, solvents, and reaction conditions to enhance the yield and purity of the final product. For instance, a method utilizing phosphorus oxychloride as the phosphorylating agent and 1,2,4-triazole as an acid-binding agent has been reported to achieve a molar yield of up to 96.15% chemicalbook.com. This process is also highlighted as being more environmentally friendly and cost-effective.

| Reagent/Method | Reported Yield | Reference |

| Early Methods | ~30% | google.com |

| Phosphochloridate Intermediate | ~90% | google.com |

| Phosphorus Oxychloride/1,2,4-Triazole | up to 96.15% | chemicalbook.com |

Preparation of Novel this compound Analogues

The development of novel this compound analogues is driven by the need to address antibiotic resistance and improve the therapeutic profile of the parent drug. This involves rational design approaches and the use of combinatorial chemistry to generate libraries of derivatives for screening.

Rational Design Approaches for Structure Modification

Rational design of clindamycin analogues involves modifying specific parts of the molecule to enhance its activity, overcome resistance mechanisms, or alter its pharmacokinetic properties. A notable example is the development of pirlimycin, where the (2S-trans)-4-n-propylhygric acid moiety of clindamycin is replaced with a (2S-cis)-4-ethylpipecolic acid amide. This structural modification resulted in a compound with significantly improved antibacterial potency and a more favorable toxicity and metabolism profile.

Another approach involves modifying the C-7 position of the clindamycin scaffold. The substitution of the 7(R)-hydroxyl group of lincomycin (B1675468) with a 7(S)-chloro group to produce clindamycin itself is a classic example of rational design that led to a more potent antibiotic. Further modifications at this and other positions continue to be explored to create new analogues with enhanced properties.

Recent research has also focused on designing clindamycin derivatives with broad-spectrum antibacterial properties to combat resistant bacteria. These studies utilize computational methods such as molecular docking and dynamics simulations to predict the interactions of novel derivatives with bacterial targets.

Combinatorial Chemistry Techniques for Derivative Libraries

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds, which can then be screened for desired biological activity. While specific examples of large combinatorial libraries of this compound are not extensively detailed in the provided search results, the principles of this technique are applicable to the derivatization of the clindamycin scaffold.

The general approach involves a solid-phase synthesis strategy where the clindamycin core is attached to a resin support. A variety of building blocks can then be added in a stepwise fashion to different reactive sites on the molecule, such as the hydroxyl groups or the proline ring. By using a "split-and-pool" synthesis method, a vast number of distinct compounds can be generated in a relatively short period.

These derivative libraries can then be screened using high-throughput methods to identify compounds with improved antibacterial activity, broader spectrum, or the ability to overcome existing resistance mechanisms. This approach accelerates the discovery of new and more effective clindamycin-based therapeutics.

Stereochemical Considerations in Synthesis

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. The synthesis involves the targeted substitution of the hydroxyl group at the C-7 position of the lincomycin molecule with a chlorine atom. This key chemical transformation is stereospecific and proceeds via an SN2 reaction mechanism. The result is an inversion of the stereochemical configuration at this specific carbon center.

The parent compound, lincomycin, possesses a 7(R) configuration. During the chlorination process to yield clindamycin, this center is inverted to a 7(S) configuration. This stereochemical change is a critical aspect of the synthesis, as it significantly enhances the antibacterial potency of the resulting molecule compared to its parent compound. The other chiral centers within the molecule are typically unaffected by this specific reaction under controlled conditions. Clindamycin itself is a complex molecule with multiple chiral centers, contributing to its specific three-dimensional structure which is essential for its biological activity.

Table 1: Stereochemical Configuration at C-7 Position

| Compound | Configuration at C-7 |

|---|---|

| Lincomycin (Precursor) | R |

| Clindamycin (Product) | S |

Control over the reaction conditions is crucial to prevent the formation of unwanted stereoisomers, such as the 7-epiclincamycin epimer, which would compromise the purity and efficacy of the final synthetic product.

Analytical Characterization Methodologies for Synthetic Products in Research (excluding basic properties)

The confirmation of the successful synthesis and purity of this compound in a research setting relies on advanced analytical techniques. These methods are essential for elucidating the precise molecular structure and quantifying any impurities resulting from the synthetic process.

Spectroscopic Elucidation of Molecular Structure (e.g., NMR, Mass Spectrometry for structural confirmation)

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is used to confirm the presence of specific structural motifs within the molecule. For clindamycin phosphate, quantitative ¹H NMR (qNMR) can be employed for assay purposes. A characteristic signal for the methyl protons of the propyl group appears as a triplet at approximately 0.72 ppm in deuterium oxide (D₂O), which can be used for quantification against an internal standard nih.gov. The complexity of the full spectrum reflects the numerous distinct proton environments within the molecule, and detailed analysis confirms the successful synthesis and phosphorylation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify related impurities. Using techniques like High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS), the quasi-molecular ion of clindamycin phosphate can be detected. In positive ion mode, clindamycin phosphate (molecular weight approx. 504.96 g/mol ) is typically observed as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 505 nih.govgoogle.com. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by analyzing fragmentation patterns, which are crucial for distinguishing it from process-related impurities like lincomycin-2-phosphate or clindamycin B-2-phosphate nih.govresearchgate.netresearchgate.net.

Table 2: Key Spectroscopic Data for this compound

| Analytical Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~0.72 ppm (triplet, methyl protons) | nih.gov |

| ESI-MS | [M+H]⁺ | ~505 m/z | nih.govgoogle.com |

Chromatographic Purity Assessment in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of synthesized this compound and for separating it from starting materials, by-products, and degradation products.

The analysis is typically performed using a reversed-phase HPLC method. A C8 or C18 column is commonly employed as the stationary phase usp.orgusp.orgthaiscience.info. The mobile phase often consists of an aqueous buffer (such as a phosphate buffer) and an organic modifier like acetonitrile or methanol thaiscience.infomagtechjournal.comsielc.com. Detection is usually carried out using an ultraviolet (UV) detector set at a low wavelength, typically around 205-210 nm, as the molecule lacks a strong chromophore google.comusp.orgusp.orgmagtechjournal.com.

A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary for the effective separation of this compound from closely related impurities usp.orgusp.org. This approach allows for the resolution of key impurities such as:

Lincomycin: The precursor molecule.

Clindamycin B: A derivative with an ethyl group instead of a propyl group.

7-Epiclindamycin phosphate: A stereoisomer of the final product usp.orgusp.org.

Clindamycin 3-phosphate: An isomeric impurity usp.org.

The validation of these HPLC methods in research ensures they are specific, accurate, and precise for the intended purpose of purity assessment usp.orgusp.org.

Table 3: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C8 or C18, (e.g., 250 mm x 4.6 mm, 5 µm) usp.orgthaiscience.info |

| Mobile Phase | Phosphate buffer / Acetonitrile and/or Methanol usp.orgthaiscience.infomagtechjournal.com |

| Detection | UV at ~205-210 nm google.comusp.orgmagtechjournal.com |

| Flow Rate | ~1.0 - 1.2 mL/min usp.orgusp.orgthaiscience.info |

| Elution Mode | Gradient usp.orgusp.org |

Biochemical Activation and Molecular Mechanism of Action of Clindamycin 4 Phosphate

Enzymatic Hydrolysis and Bioactivation of Clindamycin (B1669177) 4-Phosphate

Clindamycin 4-phosphate is a water-soluble ester of the active antibiotic, clindamycin. pfizer.comfda.gov As a prodrug, it is biologically inactive in vitro and must undergo hydrolysis in vivo to be converted into the antibacterially active clindamycin. fda.govmedsafe.govt.nz This bioactivation is a critical step for its therapeutic effect.

Identification and Characterization of Relevant Phosphatases (e.g., Alkaline Phosphatase)

The conversion of the inactive clindamycin phosphate (B84403) to active clindamycin is accomplished through enzymatic hydrolysis catalyzed by phosphatases. nih.govnih.gov Alkaline phosphatase is a key enzyme identified in this bioactivation process. nih.govnih.govresearchgate.net Studies have demonstrated that various tissues contain the necessary phosphatases to facilitate this conversion. For instance, phosphatases present in skin homogenates are capable of activating clindamycin phosphate. nih.gov Similarly, the enzyme is found in plasma and the peritoneal cavity, where it can hydrolyze the prodrug. nih.govnih.gov Infected peritoneal fluid, rich in exudative material like bacteria and white blood cells, has been shown to activate clindamycin phosphate in vitro, a process that can be replicated by adding commercial alkaline phosphatase to uninfected dialysate. nih.gov Intestinal alkaline phosphatases (IALPs), which are broadly expressed in the brush border of epithelial cells, are also significant in releasing the active drug from orally administered phosphate prodrugs. researchgate.net

Kinetic Studies of Prodrug Conversion

The rate of conversion from the prodrug to the active form has been a subject of pharmacokinetic studies. Research indicates that after intravenous administration, the hydrolysis of clindamycin phosphate to clindamycin is rapid and extensive, with the conversion being largely complete within approximately two hours. nih.gov The kinetics of this formation have been studied in vitro using various sources of alkaline phosphatase. The rate of clindamycin formation is dependent on the concentration and type of the enzyme present.

| Enzyme Source | Enzyme Concentration (IU/mL) | Observation | Source |

|---|---|---|---|

| Recombinant Monkey Intestinal Alkaline Phosphatase (rIALP) | 2300 x 10⁻⁶ | Demonstrates the formation of clindamycin from its phosphate prodrug over a 10-minute incubation period. | researchgate.net |

| Recombinant Rat Intestinal Alkaline Phosphatase (rIALP) | 3787 x 10⁻⁶ | Shows the kinetic profile of clindamycin formation in the presence of rat-derived enzyme. | researchgate.net |

| Rat Intestinal Mucosal Scrapping (RIMS) | 1000 x 10⁻⁶ | Illustrates the conversion kinetics using a tissue-derived enzyme source. | researchgate.net |

| Plasma Alkaline Phosphatase | Not Specified | Conversion is incorporated into pharmacokinetic models and is shown to be complete within approximately 2 hours in vivo. | nih.gov |

Cellular Localization of Prodrug-Activating Enzymes

The phosphatases responsible for activating clindamycin phosphate are distributed in various cellular and extracellular locations, which facilitates the conversion of the prodrug at different sites of administration. Intestinal alkaline phosphatases are prominently expressed at the brush border of epithelial cells within the intestinal mucosa. researchgate.net In dermatological applications, phosphatases are found both on the surface and within the layers of the skin, enabling the local conversion of topically applied clindamycin phosphate. nih.govnih.gov Furthermore, the presence of alkaline phosphatase in plasma ensures the systemic activation of the prodrug following intravenous or intramuscular injection. nih.gov

Molecular Interactions of the Active Moiety with Ribosomal Targets

Once bioactivated, clindamycin exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. jcadonline.com The primary mechanism of action is the inhibition of this process. amazonaws.com

Binding Site Analysis on Bacterial Ribosomes (e.g., 23S RNA of 50S subunit)

Clindamycin binds to the 50S subunit of the bacterial ribosome. nih.govnih.govoup.com The specific binding site is located on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC). pfizer.commdpi.comnih.gov This site is at or near the entrance of the nascent peptide exit tunnel. mdpi.comdermatologytimes.com

Crystallographic and chemical footprinting studies have identified the specific nucleotides of the 23S rRNA that interact with clindamycin. mdpi.com The binding involves hydrogen bonds and van der Waals contacts, creating a stable complex. mdpi.comresearchgate.net The galactose sugar moiety of clindamycin interacts with one set of nucleotides, while its propyl pyrrolidinyl portion interacts with another. mdpi.com

Kinetic and footprinting analyses suggest a two-step binding model. nih.govresearchgate.net Initially, clindamycin interacts with the A-site of the ribosome (forming a CI complex), and then isomerizes to a tighter C*I complex where the drug is positioned near the P-site. nih.govresearchgate.net

| Interacting Nucleotide (E. coli numbering) | Type of Interaction | Associated Complex/Observation | Source |

|---|---|---|---|

| A2058 | Hydrogen bonding, Protection from chemical probing | Interacts with the galactose sugar. Protected in both CI and CI complexes. | nih.govmdpi.comnih.govresearchgate.netoup.com |

| A2059 | Hydrogen bonding, Protection from chemical probing | Interacts with the galactose sugar. Protected in both CI and CI complexes. Clindamycin protects this site, whereas the related antibiotic lincomycin (B1675468) does not. | nih.govmdpi.comnih.govresearchgate.netoup.com |

| A2451 | Protection from chemical probing | Located in the A-site of the catalytic center. Protected in the initial CI complex. | nih.govnih.govresearchgate.netoup.com |

| G2505 | Protection from chemical probing | A discrete footprint of peptidyl-tRNA bound to the P-site. Strongly protected in the C*I complex. | nih.govmdpi.comnih.govoup.com |

| A2503 | Interaction with sugar moiety | The sugar of A2503 interacts with the galactose sugar of clindamycin. | mdpi.com |

| C2452 | Interaction with propyl pyrrolidinyl moiety | The nucleobase of C2452 interacts with the propyl pyrrolidinyl part of clindamycin. | mdpi.com |

| U2506 | Interaction with propyl pyrrolidinyl moiety | The sugar of U2506 interacts with the propyl pyrrolidinyl part of clindamycin. | mdpi.com |

| A2602 | Protection from chemical probing | Located in the A-site of the catalytic center. Protected in the initial CI complex. | nih.govresearchgate.net |

Inhibition of Bacterial Protein Synthesis and Peptidyl Transferase Activity

By binding to the 23S rRNA at the peptidyl transferase center, clindamycin disrupts the core function of the ribosome: peptide bond formation. nih.govmdpi.com This inhibition is not necessarily universal but can be context-specific, with the inhibitory efficiency influenced by the specific amino acids present in the donor (P-site) and acceptor (A-site) positions of the PTC. pnas.org For example, the presence of an Alanine residue in the penultimate position of the nascent peptide stimulates the drug's action, while Glycine in the P or A sites counteracts it. pnas.org

The binding of clindamycin sterically hinders the proper positioning of the aminoacyl- and peptidyl-tRNAs, thereby inhibiting the peptidyl transferase reaction. weizmann.ac.ilsigmaaldrich.com This interference with the transpeptidation reaction effectively halts the elongation of the polypeptide chain. amazonaws.com Additionally, the drug's position in the ribosome can physically block the progression of the nascent peptide through the exit tunnel. mdpi.comweizmann.ac.ilpatsnap.com Some studies also suggest that lincosamides like clindamycin may inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from the ribosome. drugbank.comasm.org

Ribosomal RNA Methylation and Resistance Mechanisms (molecular focus)

The primary mechanism of bacterial resistance to clindamycin involves the modification of its target site on the ribosome. medsafe.govt.nzpfizer.com This is most often achieved through the methylation of specific nucleotides within the 23S rRNA of the 50S ribosomal subunit. medsafe.govt.nzpfizer.comnih.govhres.ca This alteration reduces the binding affinity of clindamycin to the ribosome, rendering the antibiotic ineffective. aku.edu

This modification is encoded by erm (erythromycin ribosome methylase) genes, which produce methylase enzymes. nih.govaku.edujcpsp.pk The presence of erm genes can lead to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) due to the overlapping binding sites of these drug classes. medsafe.govt.nzpfizer.comoup.comnih.gov

The expression of this resistance can be either constitutive or inducible. oup.comnih.gov

Constitutive resistance (cMLSB): The erm genes are continuously expressed, leading to constant methylation of the ribosomal target. Bacteria with this phenotype are resistant to both erythromycin (B1671065) and clindamycin in standard laboratory tests. nih.gov

Inducible resistance (iMLSB): The erm genes require the presence of an inducing agent, typically a macrolide like erythromycin, to be expressed. oup.comaku.edujcpsp.pk In the absence of an inducer, these bacteria appear susceptible to clindamycin in vitro. oup.comnih.gov However, exposure to an inducer leads to the production of methylase, resulting in clindamycin resistance. This phenomenon can be detected in the laboratory using the D-zone test, where the proximity of an erythromycin disk induces resistance to a clindamycin disk, creating a "D"-shaped zone of inhibition. oup.comasm.org

Studies have identified several erm genes involved in staphylococcal resistance, with erm(A) and erm(C) being the most frequently encountered. oup.comnih.gov Research has indicated that S. aureus isolates with the erm(C) gene have a significantly higher frequency of mutation to clindamycin resistance compared to those with the erm(A) gene. asm.org

Less common resistance mechanisms include alterations in ribosomal proteins, enzymatic inactivation of the antibiotic, and active efflux pumps that remove the drug from the bacterial cell. medsafe.govt.nznih.govjcadonline.com The msr(A) gene, for example, codes for an efflux pump that confers resistance to macrolides and streptogramin B, but not to clindamycin. oup.comnih.govasm.org

Cellular Uptake and Intracellular Fate of this compound

Following its activation to clindamycin, the drug demonstrates significant penetration and accumulation within host cells, particularly phagocytic cells like polymorphonuclear neutrophils (PMNs). oup.comoup.com

Membrane Permeation Mechanisms (e.g., transporter involvement)

The uptake of clindamycin by human neutrophils is a rapid, temperature-dependent, and saturable process, which suggests the involvement of an active transport mechanism. oup.comoup.comnih.gov The accumulation of the drug is significantly influenced by pH gradients. oup.comoup.comnih.gov Clindamycin uptake is inhibited in acidic extracellular environments, and agents that disrupt the transmembrane pH gradient also reduce its intracellular accumulation. oup.comoup.comnih.gov This suggests that the drug's transport across the cell membrane is related to a pH-dependent mechanism. While a specific nucleoside transporter has been suggested as potentially being involved in the uptake of lincosamides, the exact transporters for clindamycin have not been fully elucidated. ucl.ac.be

Intracellular Distribution and Accumulation Studies

Once inside the cell, clindamycin is not uniformly distributed. Studies have shown that it accumulates to high concentrations within cellular compartments. The peak intracellular concentration in PMNs can be approximately 40 times greater than the extracellular concentration. oup.comoup.comnih.gov

Research indicates that clindamycin is lysosomotropic, meaning it tends to accumulate within lysosomes. oup.comoup.comnih.govmdpi.com Isolated PMN lysosomes have been shown to accumulate clindamycin against a large concentration gradient, a process that is also dependent on the translysosomal membrane pH gradient. oup.comoup.comnih.gov Some studies also suggest accumulation within the cytoplasm. mdpi.com The drug that accumulates inside the cell remains fully bioactive. oup.comoup.com

The high intracellular concentration of clindamycin within phagocytes may enhance their ability to kill intracellular bacteria. oup.com Studies have shown that nanoparticle-based delivery systems can further increase the intracellular concentration of clindamycin phosphate, leading to significantly higher drug levels within macrophages compared to the free drug in solution. acs.org For example, one study found that a zirconyl clindamycinphosphate nanocarrier resulted in intracellular drug concentrations 70 to 150 times higher than the free drug. acs.org

**Table 1: Summary of erm Gene Findings in *Staphylococcus aureus***

| Gene | Finding | Reference |

|---|---|---|

| erm(A) | One of the most frequently involved genes in MLSB resistance in staphylococci. | oup.comnih.gov |

| erm(C) | Another frequently involved gene in MLSB resistance in staphylococci. | oup.comnih.gov |

| erm(B) | Less frequently implicated in staphylococcal MLSB resistance. | nih.gov |

| erm(F) | Less frequently implicated in staphylococcal MLSB resistance. | nih.gov |

| erm(C) vs erm(A) | Isolates with erm(C) show a 14-fold higher frequency of mutation to clindamycin resistance compared to isolates with erm(A). | asm.org |

Table 2: Intracellular Uptake and Accumulation of Clindamycin

| Cell Type | Key Findings | References |

|---|

Pharmacokinetic Disposition and Metabolic Transformations of Clindamycin 4 Phosphate

Absorption and Distribution Studies in Pre-clinical Models

The absorption and distribution of clindamycin (B1669177) following the administration of its phosphate (B84403) ester have been characterized in various pre-clinical settings, providing foundational knowledge of its behavior in biological systems.

In Vitro Permeability Assays (e.g., Caco-2 models)

In vitro models, particularly the Caco-2 cell line derived from human colon carcinoma, are standard for predicting the intestinal permeability of orally administered drugs. nih.gov Clindamycin is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and poor membrane permeability. nih.gov Studies using Caco-2 cells and excised rat jejunum have explored the transport of clindamycin, confirming its low intrinsic permeability. nih.gov The permeability of compounds across Caco-2 monolayers is a key predictor of in vivo absorption. researchgate.netevotec.com

Table 1: Permeability and Classification of Clindamycin

| Parameter | Classification | Description |

|---|---|---|

| Biopharmaceutics Classification System (BCS) | Class III | Denotes high solubility and low permeability across biological membranes. nih.gov |

| Permeability Characteristic | Low | The ionized form of the molecule at physiological pH limits passive diffusion across the intestinal epithelium. nih.gov |

Tissue Distribution Profiling in Animal Models (mechanistic studies)

Animal models have demonstrated that after administration and conversion from the phosphate prodrug, active clindamycin distributes widely throughout the body. drugbank.comjcadonline.com This extensive distribution allows it to reach effective concentrations in various tissues, which is crucial for its therapeutic action.

Mechanistic studies have provided the following insights:

General Distribution: Clindamycin is found in most body tissues, including bone. drugbank.combiosynth.com It does not, however, achieve significant concentrations in the cerebrospinal fluid, even when the meninges are inflamed. pfizer.com

Rat Studies: In a study involving Sprague Dawley rats, the dermal application of 3% clindamycin phosphate resulted in detectable bioactivity in all tissues and body fluids tested upon study termination. fda.gov

Cat Studies: A study in cats receiving multiple oral doses of clindamycin investigated its distribution in various tissues, confirming its widespread presence. fda.gov

Fetal Tissue Distribution: In animal reproduction studies, clindamycin was found to be widely distributed in fetal tissues, with the liver showing the highest concentrations. hres.ca

Table 2: Summary of Clindamycin Tissue Distribution in Animal Models

| Animal Model | Key Findings |

|---|---|

| Rats | Following dermal application of the phosphate ester, bioactivity was detected in all tested tissues and fluids. fda.gov |

| Cats | Oral administration led to wide distribution throughout the body. fda.gov |

| General (Animal) | Clindamycin crosses the placental barrier and is found in fetal tissues, with the highest concentration in the liver. hres.ca |

Protein Binding Investigations

The binding of active clindamycin to plasma proteins is a significant factor in its pharmacokinetic profile. Research indicates that its binding is concentration-dependent and primarily involves a specific plasma protein.

Binding Range: The extent of clindamycin binding to serum proteins ranges from 60% to 94%. drugbank.com

Primary Binding Protein: Clindamycin primarily binds to alpha-1-acid glycoprotein (B1211001) in the serum. drugbank.com

Metabolic Pathways of Clindamycin 4-Phosphate and its Active Metabolites

Once distributed, clindamycin undergoes extensive metabolism, primarily in the liver. This process is mediated by specific cytochrome P450 enzymes and results in the formation of metabolites.

Identification of Phase I (e.g., CYP3A4/5) and Phase II Metabolic Enzymes

In vitro studies using human liver and intestinal microsomes have been instrumental in identifying the key enzymes responsible for clindamycin's metabolism. medsafe.govt.nzpfizermedicalinformation.compfizer.com

Primary Metabolizing Enzyme: The hepatic cytochrome P450 isoenzyme CYP3A4 is the principal enzyme responsible for the metabolism of clindamycin. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

Secondary Metabolizing Enzyme: CYP3A5 also contributes to the metabolism of clindamycin, but to a lesser extent than CYP3A4. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

Enzyme Inhibition Profile: In vitro studies have shown that clindamycin does not significantly inhibit other major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2E1, or CYP2D6, suggesting a low likelihood of clinically significant metabolic interactions with drugs metabolized by these pathways. medicines.org.ukmedsafe.govt.nz

Metabolite Profiling and Identification Studies (e.g., clindamycin sulfoxide (B87167), N-desmethylclindamycin)

Metabolic studies have successfully identified the primary and secondary metabolites of clindamycin. These metabolites are generally considered to have little to no antibacterial activity. drugbank.comsandoz.com

Major Metabolite: The main metabolite formed through the action of CYP3A4/5 is clindamycin sulfoxide. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

Minor Metabolite: A second, less abundant metabolite has been identified as N-desmethylclindamycin. pfizermedicalinformation.comnih.govmedicines.org.ukmedsafe.govt.nz

Other Transformation Products: Studies investigating the environmental fate of clindamycin, such as in moving bed biofilm reactors, have also confirmed the transformation of clindamycin into clindamycin sulfoxide and N-desmethylclindamycin, along with other mono-oxygenated products. nih.gov

Table 3: Metabolic Profile of Clindamycin

| Component | Name | Role / Significance |

|---|---|---|

| Primary Enzyme | CYP3A4 | The main cytochrome P450 isoenzyme responsible for metabolizing clindamycin. pfizermedicalinformation.comnih.gov |

| Secondary Enzyme | CYP3A5 | Plays a minor role in the metabolism of clindamycin. pfizermedicalinformation.comnih.gov |

| Major Metabolite | Clindamycin Sulfoxide | The primary product of Phase I metabolism; considered biologically inactive. pfizermedicalinformation.comdrugbank.comnih.gov |

| Minor Metabolite | N-desmethylclindamycin | A less abundant product of Phase I metabolism; also considered a minor metabolite. pfizermedicalinformation.comdrugbank.comnih.gov |

Enzyme Induction and Inhibition Investigations (molecular/cellular)

In vitro investigations at the molecular and cellular level have been crucial in defining the interaction of clindamycin with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. Research using human liver and intestinal microsomes has established that clindamycin is primarily metabolized by the CYP3A4 isoenzyme, with a lesser role played by CYP3A5. This metabolic process results in the formation of the main metabolite, clindamycin sulfoxide, and a minor metabolite, N-desmethylclindamycin.

Studies designed to assess the inhibitory potential of clindamycin have shown that it is a moderate inhibitor of CYP3A4. In one such study, a 100 microM concentration of clindamycin inhibited CYP3A4 activity by approximately 26%. mdpi.comnih.gov The significance of CYP3A4 in clindamycin's metabolism was further confirmed in experiments where the potent and specific CYP3A4 inhibitor, ketoconazole, significantly blocked the formation of clindamycin sulfoxide. mdpi.comnih.gov

Conversely, investigations into clindamycin's effect on other major CYP isoforms have demonstrated a lack of significant inhibition. In vitro tests show that clindamycin does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. nih.govsimulations-plus.comnih.gov Additionally, the role of flavin-containing monooxygenases (FMOs) in clindamycin's S-oxidation was evaluated and found to be negligible. mdpi.com These findings suggest that while co-administration of clindamycin with strong inducers of CYP3A4 (e.g., rifampicin) could increase its clearance, significant pharmacokinetic interactions due to inhibition of other major metabolic pathways are unlikely. nih.govoup.com

Table 1: Summary of In Vitro Enzyme Inhibition Findings for Clindamycin

| Enzyme Isoform | Observed Effect | Finding | Reference |

|---|---|---|---|

| CYP3A4 | Moderate Inhibition | Activity was inhibited by about 26% with 100 µM of clindamycin. | mdpi.com, nih.gov |

| CYP1A2 | No significant inhibition | In vitro studies showed no notable inhibitory effect. | nih.gov, simulations-plus.com, nih.gov |

| CYP2C9 | No significant inhibition | In vitro studies showed no notable inhibitory effect. | nih.govsimulations-plus.com, nih.gov |

| CYP2C19 | No significant inhibition | In vitro studies showed no notable inhibitory effect. | nih.gov, simulations-plus.com, nih.gov |

| CYP2D6 | No significant inhibition | In vitro studies showed no notable inhibitory effect. | nih.gov, simulations-plus.com, nih.gov |

| CYP2E1 | No significant inhibition | In vitro studies showed no notable inhibitory effect. | nih.gov, simulations-plus.com, nih.gov |

| CYP3A5 | Metabolizing Enzyme | Plays a minor role in the metabolism of clindamycin compared to CYP3A4. | nih.gov, simulations-plus.com, nih.gov |

Elimination and Excretion Research in Pre-clinical Models

Pre-clinical studies in animal models have been essential for elucidating the elimination and excretion patterns of clindamycin following systemic administration. This research indicates that elimination occurs via both renal and non-renal pathways, with fecal excretion being the primary route in several species. researchgate.netrjpbr.com

In studies with Sprague-Dawley rats using radiolabeled clindamycin, it was found that approximately two-thirds of the dose was excreted in the feces and one-third in the urine. researchgate.net This distribution was consistent for both oral and intraperitoneal routes of administration, highlighting the significance of the hepato-biliary route in this species. researchgate.net Long-term dosing in rats did not appear to alter the metabolic pathways of the drug. researchgate.net Research in cats also identified high concentrations of clindamycin in bile and urine, with significant distribution to tissues like the lung, spleen, and liver. researchgate.net

Renal and Hepatic Clearance Mechanisms

The clearance of clindamycin from the body in pre-clinical models involves significant contributions from both the liver and the kidneys. The liver is responsible for metabolizing clindamycin into forms that can be excreted. rjpbr.comnih.gov

Species differences in hepatic metabolism have been observed. In rats, urinary analysis revealed that a significant portion of the renally cleared drug is already metabolized, with urinary products consisting of 53% unchanged clindamycin, 31% clindamycin sulfoxide, and 15% N-demethylclindamycin. researchgate.net In dogs, the urinary metabolite profile was different, comprising 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, and 9% N-demethylclindamycin. researchgate.net The presence of a glucuronide conjugate in dogs points to a species-specific variation in phase II metabolism.

A canine model study directly comparing clindamycin to lincomycin (B1675468) found that the kidneys extracted and excreted lincomycin at a much higher rate, indicating that direct renal clearance is a less dominant pathway for clindamycin compared to its parent compound in this species. mdpi.com The same study also suggested metabolic activation of clindamycin occurs within the liver, a process that was altered by biliary obstruction. mdpi.com

Biliary Excretion Pathways

Biliary excretion is a critical component of the non-renal clearance of clindamycin and is the primary contributor to its elimination in the feces. nih.govresearchgate.netnih.govdiva-portal.org After hepatic uptake, clindamycin and its metabolites are secreted into the bile for elimination. rjpbr.com

The importance of this pathway was demonstrated in a canine model where acute biliary obstruction was induced. mdpi.com The study found that while the liver took up clindamycin effectively, biliary obstruction altered its metabolism. mdpi.com This underscores the dependence of normal clindamycin disposition on a functioning biliary system. High concentrations of clindamycin have also been confirmed in the bile of other pre-clinical species, such as cats. researchgate.net

Pharmacokinetic Modeling and Simulation (Pre-clinical Focus)

Pharmacokinetic (PK) modeling is a mathematical tool used to quantitatively describe the time course of a drug's absorption, distribution, metabolism, and excretion. In the pre-clinical setting, these models are vital for interpreting data from animal studies and for predicting drug behavior across species.

Compartmental and Non-Compartmental PK Analysis

The pharmacokinetics of clindamycin have been analyzed in various animal models using both compartmental and non-compartmental approaches.

Compartmental analysis simplifies the body into one or more compartments. Clindamycin has frequently been described by a two-compartment open model in pre-clinical studies.

Dogs: Intravenous (IV) clindamycin data has been successfully fitted to a two-compartment model in several studies. researchgate.netdrug-dev.com

Bennett's Wallabies: Following IV administration, a two-compartment model with first-order elimination provided the best fit for the plasma concentration data. nih.gov

Non-compartmental analysis (NCA) calculates key pharmacokinetic parameters directly from the observed data without assuming a specific compartmental structure.

Dogs: In one study, NCA was found to be more suitable for analyzing IV data from some animals, and it has also been used to characterize the pharmacokinetics of oral clindamycin. researchgate.net

Piglets: NCA was employed to evaluate the relative bioavailability of a new oral clindamycin formulation.

Pigeons: Researchers utilized both compartmental and non-compartmental methods to analyze the pharmacokinetics following oral administration.

Table 2: Pre-clinical Pharmacokinetic Modeling Approaches for Clindamycin

| Animal Model | PK Modeling Approach Used | Key Findings/Model Type | Reference |

|---|---|---|---|

| Dog | Compartmental & Non-Compartmental | IV data were described by a two-compartment model or NCA. Oral data were analyzed with NCA. | researchgate.net, drug-dev.com, |

| Bennett's Wallaby | Compartmental | A two-compartment model with first-order elimination best fit the IV data. | nih.gov |

| Pigeon | Compartmental & Non-Compartmental | Both methods were applied to characterize oral pharmacokinetic data. | |

| Piglet | Non-Compartmental | NCA was used to determine the bioavailability of an oral suspension. |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates drug disposition within a multi-compartmental model representing actual organs and tissues. oup.com These models integrate physiological parameters (e.g., organ volumes, blood flow rates) with drug-specific in vitro data to predict pharmacokinetic profiles and tissue concentrations. simulations-plus.com A key application of pre-clinical PBPK modeling is interspecies extrapolation, which facilitates the prediction of human pharmacokinetics from animal data, thereby supporting first-in-human dose selection. simulations-plus.comnih.gov

While PBPK modeling is a powerful tool in drug development, and models for clindamycin have been developed, the published literature focuses predominantly on their application in humans, particularly for optimizing dosing in pediatric populations. researchgate.net These pediatric models are typically scaled down from adult human PBPK models rather than being directly developed from pre-clinical animal models. The general PBPK workflow involves developing and validating models in pre-clinical species like rats or dogs before scaling to humans. rjpbr.com However, specific, detailed publications focusing on the development and validation of a whole-body PBPK model for clindamycin in a pre-clinical species are not prominent in the available literature, as the research focus has largely been on its clinical applications.

Analytical Methodologies for Clindamycin 4 Phosphate and Its Metabolites in Research

Chromatographic Techniques for Quantification and Separation

Chromatography is a cornerstone for the analysis of Clindamycin (B1669177) 4-Phosphate, providing the necessary resolution to separate it from its active form, clindamycin, degradation products, and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Clindamycin 4-Phosphate. nih.gov Various methods have been developed and validated to be specific, linear, accurate, precise, and robust. medchemexpress.com

Development of a typical HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase columns, such as C8 or C18, are commonly employed for the separation. nihs.go.jpnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or phosphoric acid) and an organic solvent like acetonitrile or methanol. nihs.go.jpnih.govdntb.gov.ua

Due to the lack of a strong UV chromophore in the clindamycin molecule, detection is typically performed at low wavelengths, such as 205 nm or 210 nm. nihs.go.jpnih.govdntb.gov.ua Validation is performed according to ICH guidelines, establishing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgijpbs.com For instance, one method demonstrated linearity over a concentration range of 0.253-506 µg·mL⁻¹ for this compound. nihs.go.jp Another study showed linearity in the range of 22-220 µg/ml. acs.org These methods are capable of separating this compound from its primary degradation product, clindamycin, and other impurities like Lincomycin (B1675468) and Clindamycin B Phosphate. nih.govmedchemexpress.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Shimadzu Shim-pack VP-ODS (4.6 mm × 250 mm, 5 µm) nihs.go.jp | Zorbax Eclipse XDB C8 (250 × 4.6) mm, 5 µm nih.gov | L7 (4.6-mm × 15-cm) dntb.gov.ua |

| Mobile Phase | 0.0625 mol·L⁻¹ KH₂PO₄ and acetonitrile (65:35 V/V) nihs.go.jp | Gradient with phosphoric acid/ammonia buffer and Acetonitrile/Methanol nih.gov | 0.01 M monobasic potassium phosphate, pH 2.5 and acetonitrile (80:20 v/v) dntb.gov.ua |

| Flow Rate | 1.0 mL·min⁻¹ nihs.go.jp | 1.2 mL/min nih.gov | Not Specified |

| Detection Wavelength | 210 nm nihs.go.jp | 205 nm nih.gov | 210 nm dntb.gov.ua |

| Column Temperature | 25 °C nihs.go.jp | 40 °C nih.gov | Not Specified |

| Linearity Range | 0.253-506 µg·mL⁻¹ nihs.go.jp | Not Specified | Not Specified |

For highly sensitive and specific detection, particularly for trace analysis in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

An LC-MS/MS method was developed for the rapid identification of this compound and its degradation products or related impurities in injection formulations. researchgate.netresearchgate.netusp.org Using electrospray ionization (ESI) in the positive mode, researchers can identify compounds like lincomycin, clindamycin B, and other phosphate derivatives simultaneously. researchgate.netresearchgate.net The fragmentation pathways of the quasi-molecular ions are analyzed to confirm the identity of each substance, providing a high degree of specificity. researchgate.netresearchgate.net In pharmacokinetic studies, LC-MS/MS is used to determine clindamycin concentrations in human plasma, with methods validated to have a lower limit of quantitation (LLOQ) as low as 0.0300 mg·L⁻¹. researchgate.net

While less common than HPLC for the analysis of the parent compound, Gas Chromatography (GC) has specific applications in the analysis of this compound, particularly for the determination of residual organic solvents in the bulk drug. fda.gov Headspace GC is a common technique for this purpose, allowing for the quantification of volatile impurities without dissolving the drug substance. fda.gov Methods have been established to determine residual solvents like triethylamine. fda.gov

Historically, a GC method was considered the official method for analysis, but HPLC has largely replaced it due to being less time-consuming. nih.gov For the analysis of clindamycin and related compounds by GC, derivatization is often necessary to increase the volatility and thermal stability of the analytes.

Spectroscopic and Immunochemical Assays for Research Applications

Spectroscopic methods offer alternative, often faster, approaches for the quantification of this compound, although they may lack the specificity of chromatographic techniques.

Direct quantitative determination of this compound by UV-Visible spectroscopy is challenging because the molecule lacks a significant UV chromophore. dntb.gov.uadoaj.org Its UV spectrum shows absorption primarily in the low wavelength region (190-230 nm), which can be subject to interference from other substances in a formulation. dntb.gov.ua

Despite this limitation, simple and accurate UV spectrophotometric methods have been developed for its estimation in bulk and dosage forms. nih.gov These methods typically utilize a detection wavelength of around 210 nm in solvents like water or phosphate buffer. nih.gov Linearity has been demonstrated in concentration ranges of 5-30 µg/mL. nih.gov To overcome the lack of specificity, some research has employed chemometric models, such as partial least square regression (PLSR), using HPLC as a reference method. dntb.gov.uadoaj.org This approach uses the full UV spectral data (e.g., 190-400 nm) to build a predictive model for the concentration of this compound, successfully quantifying it even in complex matrices like gels. dntb.gov.uadoaj.org

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Direct UV nih.gov | Water | 210 | 5-30 | 0.9997 |

| Direct UV nih.gov | Phosphate Buffer (pH 6.75) | 210 | 5-30 | 0.9998 |

| PLSR-assisted UV dntb.gov.ua | Gel preparation | 190-400 (spectral region) | Not specified | 0.9972 (model R²) |

Clindamycin itself does not possess strong native fluorescence, making direct fluorescence spectroscopy unsuitable for routine quantification. acs.org However, fluorescence spectroscopy is a valuable tool for conducting mechanistic studies, such as investigating the interaction of this compound with biological macromolecules.

One study utilized fluorescence, 3D fluorescence, and circular dichroism spectroscopy to investigate the binding of this compound to human serum albumin (HSA). By monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon the addition of the drug, researchers were able to elucidate the binding mechanism, determine binding constants, and identify the number of binding sites. Such studies are critical for understanding the pharmacokinetics and distribution of the drug within the body. While not a quantitative method for concentration, it provides essential insights into the drug's behavior at a molecular level.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research Purposes

The development of immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) provides a valuable tool for the detection of clindamycin, the active form of this compound. In research settings, these assays are designed for high-throughput screening of biological samples. The process involves the synthesis of artificial antigens and the subsequent production of monoclonal or polyclonal antibodies that can specifically bind to the target molecule.

Researchers have successfully prepared novel clindamycin artificial antigens to generate broad-specificity monoclonal antibodies. researchgate.net These antibodies form the basis of competitive ELISAs developed to detect clindamycin and its parent compound, lincomycin, in various matrices like animal tissues. researchgate.net In a typical competitive ELISA, the sample containing the analyte (clindamycin) competes with a labeled clindamycin conjugate for a limited number of antibody binding sites coated on a microplate. The resulting signal is inversely proportional to the concentration of clindamycin in the sample.

The sensitivity of these research-based ELISAs is a critical parameter, often expressed as the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal. For a developed heterologous ELISA, the IC50 value for clindamycin in buffer was reported to be 0.3 ng/mL. researchgate.net Another commercially available competitive ELISA kit for research use reports a sensitivity of 0.42 ng/mL. creative-diagnostics.com

Specificity is determined by testing the cross-reactivity of the antibody with structurally related compounds. This ensures that the assay primarily detects the target analyte. For instance, a developed antibody may show high reactivity to clindamycin but significantly lower reactivity to related lincosamides or other classes of antibiotics.

Table 1: Cross-Reactivity of a Research ELISA for Clindamycin

| Compound | Cross-Reactivity (%) |

|---|---|

| Clindamycin | 100 |

| Lincomycin | 12.8 |

| Pirlimycin | 3.28 |

| Chloramphenicol (B1208) | <0.01 |

| Tetracycline (B611298) | <0.01 |

| Erythromycin (B1671065) | <0.01 |

This data demonstrates the high specificity of the assay for clindamycin, with minimal interference from other antibiotics. creative-diagnostics.com Such ELISAs serve as effective screening tools in pre-clinical research for the rapid quantification of clindamycin in various biological samples.

Bioanalytical Method Validation for Pre-clinical Samples

Bioanalytical method validation is a fundamental requirement for pre-clinical studies that rely on the concentration measurements of drugs and their metabolites. It ensures that the analytical method used is reliable, reproducible, and suitable for its intended purpose. The validation process is conducted according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>. usp.orgresearchgate.net For this compound, validation confirms that the chosen method, often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), accurately and precisely measures the concentration of the compound and its active form, clindamycin, in complex biological matrices such as plasma or tissue microdialysate. usp.orgnih.gov This process is crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters in pre-clinical animal models. nih.gov

Specificity and Sensitivity Assessments

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. usp.org For this compound, this involves demonstrating a lack of interference from endogenous matrix components, excipients, and related impurities or metabolites. usp.org Common impurities that must be separated from the main this compound peak include Clindamycin 3-Phosphate and 7-Epiclindamycin. usp.org In HPLC methods, specificity is often confirmed using a photodiode array (PDA) detector to assess peak purity, ensuring the spectral homogeneity of the analyte peak. usp.org

Sensitivity of a bioanalytical method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. usp.org For pre-clinical studies, the method must be sensitive enough to measure low concentrations of the drug, particularly at later time points in pharmacokinetic studies.

Table 2: Sensitivity Parameters for Clindamycin Assays in Pre-clinical Matrices

| Analytical Method | Matrix | Linearity Range | LOQ |

|---|---|---|---|

| LC-MS/MS | Plasma | 0.5 - 100 µg/mL | 0.5 µg/mL |

| LC-MS/MS | Microdialysate | 25 - 1000 ng/mL | 25 ng/mL |

| HPLC | Injection | Not Specified | 0.05% of sample nominal concentration |

As shown in the table, LC-MS/MS methods provide high sensitivity for measuring clindamycin in biological fluids like plasma and microdialysate. nih.gov HPLC methods are also validated with established LOQs suitable for quality control of pharmaceutical formulations. usp.orgusp.org

Accuracy, Precision, and Stability Determinations

Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of recovery. tsijournals.com For bioanalytical methods, recovery should generally be within a range of 97.0% to 103.0%. tsijournals.com

Precision measures the degree of scatter between a series of measurements of the same sample. It is expressed as the percent relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, which may involve different days, analysts, or equipment). A common acceptance criterion for precision is a %RSD of not more than 2%. tsijournals.com

Table 3: Accuracy and Precision Data for this compound HPLC Methods

| Parameter | Sample Type | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy (% Recovery) | Spiked Gel Formulation | 97.0% - 103.0% | 98.9% - 100.6% |

| Repeatability (%RSD) | Reference Standard | NMT 2% | 0.3% |

| Method Precision (%RSD) | Marketed Sample | NMT 2% | 0.9% |

| Intermediate Precision (%RSD) | Marketed Sample | NMT 2% | Overall RSD < 2% |

NMT: Not More Than

Stability studies are essential to ensure that the concentration of this compound and its metabolites does not change from the time of sample collection to the time of analysis. This involves testing the analyte's stability in the biological matrix under various conditions, including short-term storage at room temperature, long-term storage frozen, and after multiple freeze-thaw cycles. magtechjournal.com For example, studies have shown that standard and sample solutions of clindamycin are stable for at least 24 hours at room temperature and for 40 hours at 10°C in an autosampler. usp.orgnih.gov

Matrix Effects and Interference Studies

When using mass spectrometry for detection, the matrix effect is a significant consideration. This phenomenon, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte, thereby affecting the accuracy and precision of the measurement. nih.govresearchgate.net Interference studies are performed during method validation to evaluate the impact of the biological matrix on the analytical results.

In pre-clinical sample analysis, matrices such as plasma, urine, or tissue homogenates are complex and can contain numerous substances like phospholipids that may interfere with the ionization process. nih.gov The validation process for an LC-MS/MS method for clindamycin in plasma and microdialysate confirmed that the method was selective, indicating that matrix effects were minimized. nih.gov Strategies to mitigate matrix effects include optimizing sample preparation techniques (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering substances, and modifying chromatographic conditions to separate the analyte from matrix components. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is another common and effective strategy to compensate for matrix effects.

Structure Activity Relationships Sar and Rational Design of Clindamycin Derivatives

Correlation of Structural Modifications with Biochemical Activity

The biochemical activity of clindamycin (B1669177) is intrinsically linked to its molecular structure. Modifications at various positions on the clindamycin scaffold can profoundly influence its ability to act as a prodrug, bind to its ribosomal target, and navigate the physiological environment.

Clindamycin 4-phosphate is a prodrug, meaning it is an inactive or less active precursor that is metabolized into the active form, clindamycin, within the body. nih.gov The key structural feature enabling this is the phosphate (B84403) ester at the C4 position of the propylhygric acid moiety.

Esterification of clindamycin at this position serves a critical pharmaceutical purpose, primarily to increase water solubility, making it suitable for parenteral administration. core.ac.uk The activation of this prodrug is an enzymatic process. In the body, ubiquitous enzymes called alkaline phosphatases hydrolyze the phosphate ester bond. core.ac.uk This enzymatic cleavage removes the phosphate group, releasing the active clindamycin, which can then distribute to tissues and exert its antibacterial effect. nih.govcore.ac.uk

The position of the phosphate group is crucial. While this compound is a known variant, the therapeutically utilized form for injections is clindamycin 2-phosphate. wikipedia.org The activation mechanism, however, remains the same: enzymatic hydrolysis to liberate the active drug. core.ac.uk This conversion is rapid and efficient, ensuring that therapeutic concentrations of active clindamycin are achieved following administration of the prodrug.

Clindamycin functions by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the peptidyl transferase center (PTC). mdpi.comjcadonline.com This binding interferes with protein synthesis, leading to a bacteriostatic effect. wikipedia.orgmdpi.com The affinity and nature of this binding are highly dependent on the drug's structural features.

The primary modification that distinguishes clindamycin from its parent compound, lincomycin (B1675468), is the substitution of the 7(R)-hydroxyl group with a 7(S)-chloro atom. hpra.iemdpi.com This single atomic substitution significantly enhances the antibacterial potency. While it was initially thought this might be due to stronger interactions with the ribosome, studies suggest this change primarily improves pharmacokinetic properties like cell permeability rather than directly adding beneficial interactions at the ribosomal binding site. mdpi.comnih.gov

High-resolution structural studies have detailed the interactions between clindamycin and the ribosome. Key interactions include:

Hydrogen Bonds: The hydroxyl groups of the galactopyranoside sugar (the methylthiolincosaminide moiety) form multiple hydrogen bonds with nucleotides of the 23S rRNA, including A2058, A2059, C2452, G2505, and U2506. mdpi.commpg.de The amide linker also participates in hydrogen bonding. mpg.de

Hydrophobic Interactions: The propyl-pyrrolidinyl tail extends towards the nascent peptide exit tunnel (NPET), engaging in van der Waals interactions. mpg.deresearchgate.net

Modifications to these key regions can drastically alter binding affinity. For instance, changes to the sugar moiety or the amide linker would likely disrupt the critical hydrogen bond network, reducing the drug's efficacy. The stereochemistry at position C7 is also important; while the chlorine substitution enhances potency, other changes could hinder proper docking into the ribosomal pocket. nih.gov

| Structural Moiety/Substituent | Key Feature | Contribution to Ribosomal Binding | Reference |

|---|---|---|---|

| Galactopyranoside Sugar | Multiple hydroxyl groups | Forms a network of crucial hydrogen bonds with 23S rRNA nucleotides (e.g., A2058, A2059). | mpg.de |

| C7 Position | (S)-Chloro group | Enhances overall potency, primarily by improving pharmacokinetic properties rather than direct binding interactions. | mdpi.comnih.gov |

| Amide Linker | -CONH- group | Participates in hydrogen bonding with the ribosome. | mpg.de |

| Propyl-pyrrolidinyl Tail | N-methyl and propyl groups | Engages in hydrophobic and van der Waals interactions within the ribosomal tunnel. | mpg.de |

Structural modifications are a powerful tool for fine-tuning the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME). The evolution from lincomycin to clindamycin is a prime example of successful pharmacokinetic modulation.

The 7-chloro-7-deoxylincomycin modification that creates clindamycin results in enhanced lipid solubility. hpra.ie This change is believed to contribute to better oral absorption and greater tissue penetration compared to lincomycin, leading to higher clinical potency against certain infections, despite having a similar in vitro inhibitory effect on the ribosome. hpra.ienih.gov

Further modifications, such as the esterification to this compound, directly address formulation challenges. The phosphate ester significantly increases water solubility, but as a prodrug, it is designed to have minimal impact on the ADME profile of the active clindamycin, which is rapidly formed in vivo. nih.govcore.ac.uk

Metabolism of clindamycin is also dictated by its structure. The primary route of metabolism is through the hepatic cytochrome P450 enzyme CYP3A4. nih.govdrugbank.com This process leads to the formation of two main metabolites: clindamycin sulfoxide (B87167) (an oxidative metabolite) and N-desmethylclindamycin (an N-demethylated metabolite). nih.govdrugbank.com N-desmethylclindamycin retains some biological activity. bioone.org The susceptibility of the sulfur and N-methyl groups to enzymatic modification is a direct consequence of their chemical nature and accessibility. Any derivative designed for clinical use must consider how structural changes would alter its metabolic pathway and stability.

| Modification | Compound | Effect on Pharmacokinetic Property | Reference |

|---|---|---|---|

| 7(R)-OH → 7(S)-Cl | Lincomycin → Clindamycin | Increases lipid solubility, leading to improved oral absorption and tissue distribution. | hpra.ienih.gov |

| Esterification at C4 | Clindamycin → this compound | Increases water solubility for parenteral formulation; acts as a prodrug that is rapidly converted to active clindamycin. | core.ac.uk |

| N-methyl group | Clindamycin | Site for metabolism by CYP3A4 to the active metabolite N-desmethylclindamycin. | drugbank.combioone.org |

| Thioether group | Clindamycin | Site for metabolism by CYP3A4 to the inactive metabolite clindamycin sulfoxide. | nih.govdrugbank.com |

Computational Approaches to SAR Analysis

In modern drug design, computational methods are indispensable for understanding and predicting the relationship between a molecule's structure and its biological activity. These in silico techniques provide deep insights into drug-target interactions and help rationalize the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. scielo.brtandfonline.com For lincosamides, QSAR models can be built to predict the antibacterial activity of new derivatives before they are synthesized.

These models work by calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can represent various properties, such as electronic (e.g., charge distribution), steric (e.g., molecular shape and size), and hydrophobic (e.g., logP) characteristics. bepls.com Statistical methods, like Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). tandfonline.com

While specific QSAR studies focusing exclusively on this compound are not prevalent, the broader application of QSAR to antibiotics, including lincosamides, demonstrates its utility. scielo.brtandfonline.com Such models can help identify which structural features are most critical for activity and guide the design of new derivatives with potentially broader spectrums or the ability to overcome resistance. scielo.brnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze how a ligand, such as clindamycin, interacts with its biological target at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. For clindamycin, docking simulations are performed using the high-resolution crystal structure of the bacterial 50S ribosomal subunit. researchgate.netnih.gov These simulations can accurately place the clindamycin molecule into its binding pocket at the PTC, reproducing the key hydrogen bonds and hydrophobic interactions observed in experimental structures. mdpi.comnih.gov Docking is particularly useful for screening virtual libraries of clindamycin derivatives, providing a rapid assessment of which new compounds are likely to bind effectively to the ribosome. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the drug-receptor complex over time. nih.gov Unlike the static picture from docking, MD simulations can reveal the flexibility of both the drug and the ribosome, the role of water molecules in mediating interactions, and the energetic stability of the binding. mpg.denih.govsci-hub.ru For example, MD simulations have been used to understand how mutations in the 23S rRNA, such as A2058G, confer resistance to clindamycin by altering the drug's binding mode and restricting its conformational freedom within the binding site. nih.gov These simulations can also explore the transition between different conformational states of clindamycin, which may be essential for its biological action. researchgate.net Studies have used MD to explore how clindamycin derivatives might interact with novel targets, expanding their potential therapeutic applications. nih.govresearchgate.net

Together, these computational approaches provide a detailed mechanistic understanding that complements experimental SAR data, enabling a more rational and efficient design of next-generation lincosamide antibiotics.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational strategy crucial for the rational design of new ligands, including derivatives of clindamycin. This approach identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For clindamycin, the target is the 50S ribosomal subunit of bacteria, where it binds to the 23S rRNA and inhibits protein synthesis. asm.orgdrugbank.com

A pharmacophore model for a clindamycin analogue is constructed by analyzing the key interactions between the drug and its binding site on the ribosome. These interactions include:

Hydrogen Bonding: The hydroxyl groups of the aminooctose moiety and the amide bond form a critical network of hydrogen bonds with nucleotides of the 23S rRNA, such as A2058 and A2503. harvard.edupnas.org These interactions are indispensable for target engagement. harvard.educhemrxiv.org

Hydrophobic/Van der Waals Interactions: The n-propylhygric acid portion, specifically the propyl chain, extends into a hydrophobic cleft in the peptidyl transferase center (PTC), making important van der Waals contacts. harvard.edu

By defining these features—hydrogen bond donors/acceptors, hydrophobic centers, and spatial boundaries—a 3D pharmacophore model is generated. researchgate.netwustl.edu This model serves as a template for virtual screening of large chemical libraries to identify new molecules that match the pharmacophore and are therefore likely to bind to the ribosomal target. wustl.edudntb.gov.ua Furthermore, these models guide the de novo design of novel derivatives by highlighting which molecular positions can be modified to improve binding or to circumvent resistance mechanisms without disrupting the essential binding features. chemrxiv.orgmdpi.com For instance, computational studies have used molecular docking and dynamics simulations based on these principles to screen clindamycin derivatives against hundreds of protein targets, identifying novel potential interactions that could lead to broader-spectrum activity. mdpi.comresearchgate.net

Discovery and Synthesis of Novel this compound Analogues with Enhanced Properties

The pursuit of new clindamycin analogues is driven by the goals of improving biochemical properties and overcoming bacterial resistance. Research has shifted from simple semisynthesis to more flexible, component-based total synthesis, allowing for the rational design and creation of derivatives that were previously inaccessible. chemrxiv.orgresearchgate.netacs.org

Design Principles for Improved Biochemical Activation

This compound is a prodrug, meaning it is inactive until the phosphate group is cleaved by phosphatases in the body to release the active clindamycin. The design of novel analogues often focuses on modifying the core structure to influence this activation process or other pharmacokinetic properties.

One key design principle involves altering the cyclic amino acid portion of the molecule. In a notable example, the (2S-trans)-4-n-propylhygramide part of clindamycin was replaced with a (2S-cis)-4-ethylpipecolamide moiety to create the analogue pirlimycin. nih.gov This structural change, which involves expanding the five-membered proline ring to a six-membered pipecolic acid ring, results in significantly altered metabolic and toxicological profiles. nih.gov While specific data on the biochemical activation rate of pirlimycin's phosphate ester is not detailed, such structural modifications inherently alter the molecule's susceptibility to enzymatic action, providing a pathway for designing analogues with different activation kinetics.

The following table summarizes key structural modifications and their design rationale.

| Analogue/Derivative Class | Structural Modification | Design Rationale/Principle | Reference(s) |

| Pirlimycin | Replacement of 5-membered proline ring with a 6-membered pipecolic acid ring. | Alteration of the cyclic amino acid amide portion to favorably change metabolic properties. | nih.gov |

| Clindamycin Propionate (B1217596) Derivatives | Addition of a propionate group. | Optimization of the base structure based on SAR to serve as a building block for more complex analogues. | nih.gov |

| Clindamycin Homo/Heterodimers | Linking of two clindamycin derivative units. | Creation of larger molecules with potentially altered physicochemical and pharmacokinetic properties. | nih.gov |

Strategies for Overcoming Resistance Mechanisms (molecular level)

Bacterial resistance to clindamycin primarily occurs through several molecular mechanisms:

Target Site Modification: Methylation of key adenine (B156593) residues (e.g., A2058) in the 23S rRNA binding site by Erm methyltransferases prevents the drug from binding effectively. asm.orgtandfonline.com The cfr gene also encodes a methyltransferase that modifies the ribosome, conferring broad resistance. asm.orgresearchgate.net

Active Efflux: Bacteria may acquire genes (e.g., vga, lsa) that code for efflux pump proteins, which actively remove the antibiotic from the cell. asm.org

Enzymatic Inactivation: Lincosamide nucleotidyltransferases, encoded by lnu genes, can chemically modify and inactivate the drug. asm.orgmdpi.com

Rational drug design aims to create analogues that can bypass these mechanisms. A key strategy is to introduce structural modifications that sterically hinder the binding of resistance-conferring enzymes or that form new, potent interactions with the ribosome, even a modified one.

One successful example is the development of iboxamycin (B13906954) . This analogue was created through structure-guided design, replacing clindamycin's proline moiety with a rigid oxepanoproline scaffold. asm.orgresearchgate.net This novel bicyclic amino acid moiety creates a shape that allows iboxamycin to bind tightly to the ribosome and maintain its function even in the presence of Erm and Cfr methyltransferase enzymes, which normally confer resistance to all major classes of 50S-targeting antibiotics. asm.orgresearchgate.net

Another approach involves exploring entirely new binding pockets or targets. Molecular docking and dynamics simulations have been used to screen clindamycin derivatives against a vast array of bacterial proteins. mdpi.comresearchgate.net This led to the identification of novel potential targets, such as the cell division protein FtsZ, suggesting that derivatives could be designed to inhibit different essential pathways, thereby circumventing traditional resistance mechanisms. nih.govmdpi.comresearchgate.net

The table below details research findings on analogues designed to overcome resistance.

| Analogue/Derivative | Target Resistance Mechanism | Molecular Strategy | Reported Finding | Reference(s) |